molecular formula C13H19NO2S B1585208 N-Cyclohexyl-4-methylbenzenesulfonamide CAS No. 80-30-8

N-Cyclohexyl-4-methylbenzenesulfonamide

Cat. No. B1585208
CAS RN: 80-30-8
M. Wt: 253.36 g/mol
InChI Key: DKYVVNLWACXMDW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H19NO2S . It appears as a yellowish-brown fused mass or white crystalline solid with little or no odor .


Molecular Structure Analysis

The molecular weight of N-Cyclohexyl-4-methylbenzenesulfonamide is 253.36 . The IUPAC Standard InChI is InChI=1S/C13H19NO2S/c1-11-7-9-13 (10-8-11)17 (15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 .


Chemical Reactions Analysis

N-Cyclohexyl-4-methylbenzenesulfonamide is an organic amide/imide. These compounds react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water). Imides are less basic yet and in fact react with strong bases to form salts .

Scientific Research Applications

  • Synthesis of Benzonitriles : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent in the synthesis of benzonitriles from aryl and heteroaryl bromides. This method is notable for its efficiency and chemoselectivity in monocyanation of dibromoarenes, and for synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

  • Structural and Computational Studies : A new compound derived from N-Cyclohexyl-4-methylbenzenesulfonamide was characterized using spectroscopic tools and computational methods. This study included an analysis of the structural and electronic properties of the compound, which can be relevant for material science applications (Murthy et al., 2018).

  • Synthesis of COX-2 Inhibitors : Derivatives of N-Cyclohexyl-4-methylbenzenesulfonamide have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research has implications for the development of anti-inflammatory drugs (Hashimoto et al., 2002).

  • Catalysis in Organic Reactions : N-Cyclohexyl-4-methylbenzenesulfonamide compounds have been used in various catalytic reactions, such as the Baylis-Hillman reaction of imines, demonstrating their utility in facilitating organic transformations (Shi & Xu, 2001).

  • Development of Anticancer Agents : Mixed-ligand copper(II)-sulfonamide complexes involving derivatives of N-Cyclohexyl-4-methylbenzenesulfonamide have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. This research contributes to the exploration of new therapeutic agents for cancer treatment (González-Álvarez et al., 2013).

Safety And Hazards

Exposure to N-Cyclohexyl-4-methylbenzenesulfonamide may cause skin and eye irritation . When heated to decomposition, it may emit toxic fumes of carbon monoxide, oxides of nitrogen, oxides of sulfur, and ammonia . It should be stored in a refrigerator .

properties

IUPAC Name

N-cyclohexyl-4-methylbenzenesulfonamide
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InChI

InChI=1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
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InChI Key

DKYVVNLWACXMDW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
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Molecular Formula

C13H19NO2S
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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DSSTOX Substance ID

DTXSID1024885
Record name N-Cyclohexyl-4-methylbenzenesulfonamide
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Molecular Weight

253.36 g/mol
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Physical Description

Yellowish-brown fused mass or white crystalline solid. Little or no odor. (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

greater than 1.00 at 68 °F (NTP, 1992)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992)
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Product Name

N-Cyclohexyl-4-methylbenzenesulfonamide

CAS RN

80-30-8
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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Record name N-Cyclohexyl-4-toluenesulfonamide
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Melting Point

183 to 185 °F (NTP, 1992)
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
YY Yu - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
The title compound, C13H19NO2S, is a new potent herbicide. X-ray analysis reveals the cyclohexane ring to be disordered, which results in the two conformers, both of which adopt a …
Number of citations: 9 scripts.iucr.org
IU Khan, Z Haider, M Zia-ur-Rehman… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C20H25NO2S, the cyclohexyl ring exists in a chair form and the mean plane through all six atoms makes dihedral angles of 56.12 (9) and 55.19 (10) with the …
Number of citations: 1 scripts.iucr.org
KS Etsè, KD Etsè, G Zaragoza… - Journal of Molecular …, 2022 - Elsevier
The synthesis and full characterization of new N-cyclohexyl-N-tosylformamide (10) is presented in this work. In addition to NMR and mass spectrometry, the thermal stability of 10 was …
Number of citations: 1 www.sciencedirect.com
K Ram Bajya, M Kumar, A Ansari… - Advanced Synthesis & …, 2023 - Wiley Online Library
… [23] After screening series of hydrogen atom transfer (HAT) catalyst led us to choose N-cyclohexyl-4-methylbenzenesulfonamide HATC-2 as a suitable HAT catalyst (Table 1, entry 1), …
Number of citations: 2 onlinelibrary.wiley.com
BL Tran, B Li, M Driess, JF Hartwig - Journal of the American …, 2014 - ACS Publications
… by Sc 3+ and an isolated bridging copper-nitrene complex were shown to undergo stoichiometric reactions with cyclohexane to form N-cyclohexyl-4-methylbenzenesulfonamide and N-…
Number of citations: 249 pubs.acs.org
K Bahrami, MM Khodaei… - The Journal of organic …, 2009 - ACS Publications
… For example, N-cyclohexyl-4-methylbenzenesulfonamide is produced in 98% yield (Table 3, entry 3), N,N-diethylbenzenesulfonamide in 96% yield (Table 3, entry 11), and 4-…
Number of citations: 195 pubs.acs.org
MNS Rad, S Behrouz - Molecular Diversity, 2013 - Springer
A mild, efficient, and selective protocol for the one-pot $$N$$ N -alkylation of sulfonamides with alcohols using triphenylphosphine and carbon tetrachloride is described. In this method, …
Number of citations: 4 link.springer.com
LM Struik - research.tue.nl
Sulfonamides are best known for their use in the pharmaceutical industry and are the basis for several groups of drugs, which have an antibacterial, antifungal or antimalarial activity. …
Number of citations: 0 research.tue.nl
NB Palakurthy, D Dev, S Rana… - European Journal of …, 2013 - Wiley Online Library
A milder and more efficient procedure for the synthesis of sulfonamides by activating sulfonic acid groups as the corresponding sulfonate esters of ethyl 2‐cyano‐2‐(hydroxyimino)…
C Buathongjan, D Beukeaw… - European Journal of …, 2015 - Wiley Online Library
The iodine‐catalyzed oxidative amination of sodium sulfinates in the presence of sodium percarbonate as the oxidant has been developed. The reaction shows good substrate scope …

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